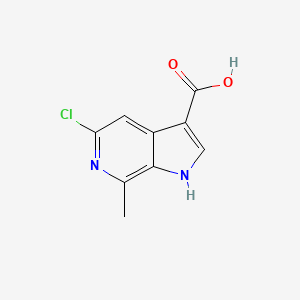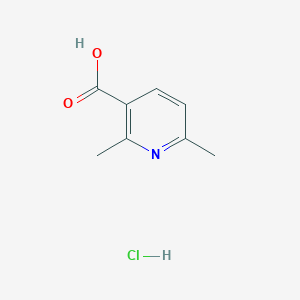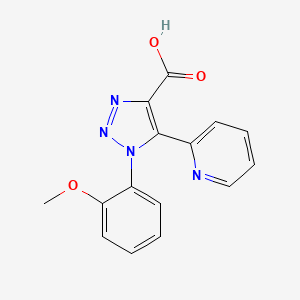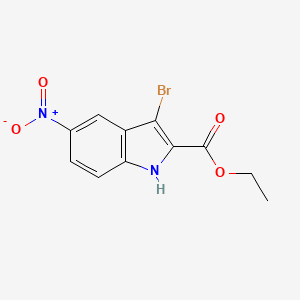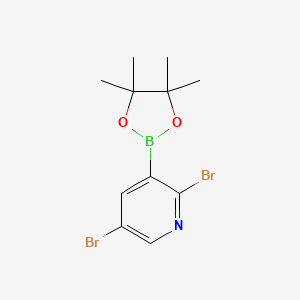
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Quinoline, the core structure of 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of this compound is 247.25 g/mol. The InChI code of the compound is 1S/C13H13NO4/c1-3-18-12-7-11 (13 (15)16)14-10-5-4-8 (17-2)6-9 (10)12/h4-7H,3H2,1-2H3, (H,15,16).Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various protocols . For example, 4-hydroxyquinoline is prepared from aniline and diethyl ethoxymethylenemalonate involving a series of reactions .Physical And Chemical Properties Analysis
The physical form of this compound is solid.Applications De Recherche Scientifique
Isolation from Plant Sources
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid, a type of quinoline-2-carboxylic acid, has been identified in plant species like Ephedra. Notably, in the Ephedra pachyclada ssp. sinaica, researchers isolated a new quinoline-2-carboxylic acid derivative, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, alongside other related compounds. This highlights the compound's presence and potential bioactive role in plant biochemistry (Starratt & Caveney, 1996).
Role in Medicinal Chemistry
Quinoline derivatives, such as this compound, are significant in medicinal chemistry, especially as antibacterial agents. A study synthesized and evaluated a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids for their antibacterial activity. The study found that certain derivatives showed equivalent antibacterial activity against various bacteria strains and a reduced potential for side effects compared to other quinolones (Sánchez et al., 1995).
Applications in Organic Synthesis
Quinoline derivatives are also pivotal in organic synthesis. For instance, the study of ethoxyquin salts in human lymphocytes in vitro revealed their potential use as preservatives, given their cytotoxicity and ability to induce apoptosis. This study is part of broader research aimed at finding new preservatives, given the adverse effects observed with feeds containing ethoxyquin (Blaszczyk & Skolimowski, 2007).
Fluorescent Properties for Biomedical Analysis
6-Methoxy-4-quinolone, a compound closely related to this compound, is recognized for its strong fluorescence across a wide pH range in aqueous media, making it a valuable fluorophore for biomedical analysis. Its stability against light and heat and its strong fluorescence in a broad pH range make it an excellent candidate for fluorescent labeling reagents in biomedical assays (Hirano et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-ethoxy-6-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-12-7-11(13(15)16)14-10-5-4-8(17-2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMYJOASVCUDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)


